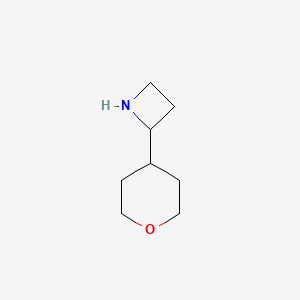
2-(Oxan-4-yl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Oxan-4-yl)azetidine is a heterocyclic compound featuring a four-membered azetidine ring fused with an oxane (tetrahydropyran) ring
Synthetic Routes and Reaction Conditions:
Azetidine Synthesis: Azetidines can be synthesized through various methods, including the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.
Aza Paternò–Büchi Reaction: This photochemical [2 + 2] cycloaddition reaction between an imine and an alkene is one of the most efficient ways to synthesize functionalized azetidines.
Industrial Production Methods:
- Industrial production methods for azetidines often involve large-scale cyclization reactions and the use of specialized catalysts to ensure high yields and purity. The use of microwave irradiation and electrocatalytic methods are also explored for efficient production .
Types of Reactions:
Oxidation and Reduction: Azetidines can undergo oxidation and reduction reactions, often facilitated by metal catalysts.
Substitution Reactions: Nucleophilic substitution reactions with nitrogen nucleophiles are common for azetidines.
Cycloaddition Reactions: The [2 + 2] cycloaddition reactions are particularly significant for azetidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and metal oxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate nucleophilic attack.
Major Products:
Wissenschaftliche Forschungsanwendungen
2-(Oxan-4-yl)azetidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its pharmacokinetic properties and potential use in drug development.
Industry: Utilized in the production of specialized materials and coatings.
Wirkmechanismus
The mechanism of action of 2-(Oxan-4-yl)azetidine involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, influencing biological pathways.
Pathways Involved: It may affect pathways related to cell signaling and metabolism, leading to its bioactive effects.
Vergleich Mit ähnlichen Verbindungen
Uniqueness:
Eigenschaften
Molekularformel |
C8H15NO |
|---|---|
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
2-(oxan-4-yl)azetidine |
InChI |
InChI=1S/C8H15NO/c1-4-9-8(1)7-2-5-10-6-3-7/h7-9H,1-6H2 |
InChI-Schlüssel |
AMPUGGWUCBJQPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC1C2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


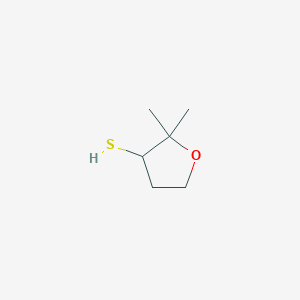
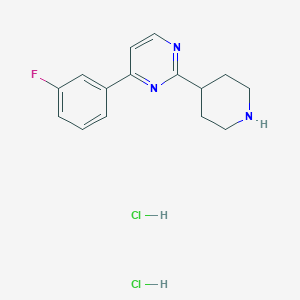

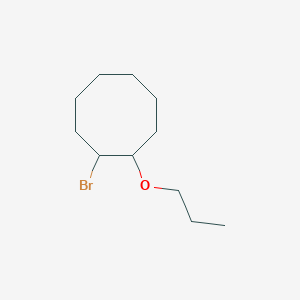
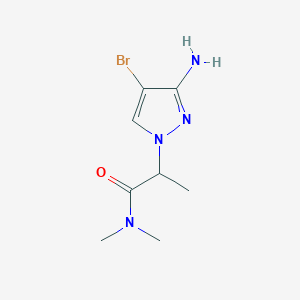
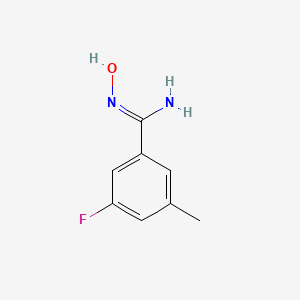
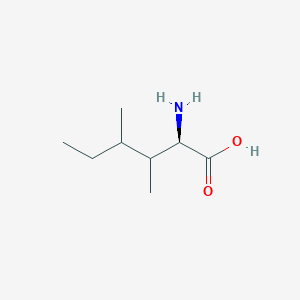
![N'-Hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboximidamide](/img/structure/B13303476.png)
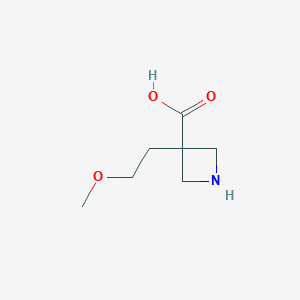
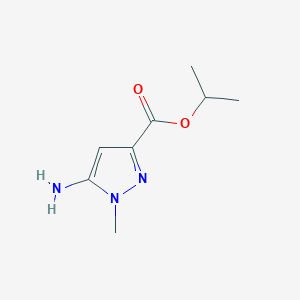
![(3,3-Dimethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B13303494.png)


![2-[(Dimethylamino)methylidene]-3-methyl-2,3-dihydro-1H-inden-1-one](/img/structure/B13303515.png)
